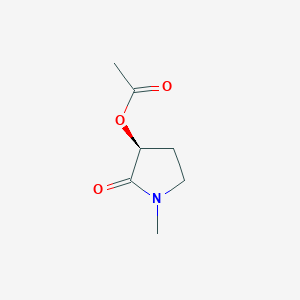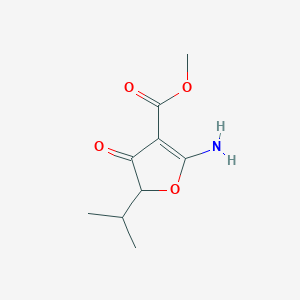
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one is a complex organic compound that features a furan ring substituted with a tert-butyl group and a chloroisobenzofuran moiety
Preparation Methods
The synthesis of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common synthetic route involves the use of tert-butyl-substituted furan derivatives, which are then subjected to chlorination and cyclization reactions to form the final product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Chemical Reactions Analysis
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The furan ring can participate in cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-(5-Formyl-furan-2-yl)-phenyl-carbamic acid tert-butyl ester: This compound also features a furan ring with a tert-butyl group but has different functional groups and applications.
tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic and research contexts.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
CAS No. |
917571-19-8 |
|---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-(5-tert-butylfuran-2-yl)-6-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15ClO3/c1-16(2,3)13-7-6-12(19-13)14-10-5-4-9(17)8-11(10)15(18)20-14/h4-8,14H,1-3H3 |
InChI Key |
PZAZQWPPNWATLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
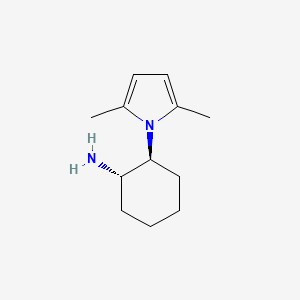

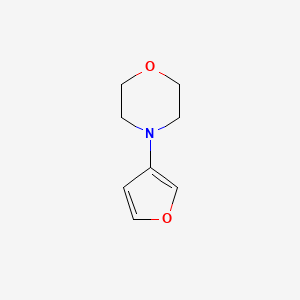
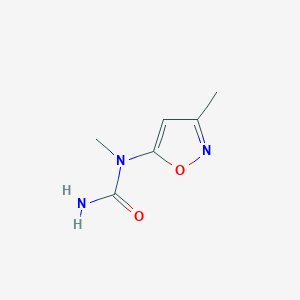
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

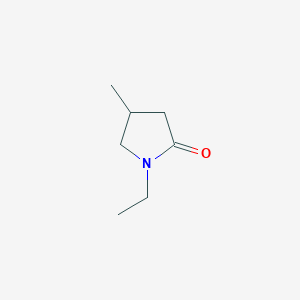
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
